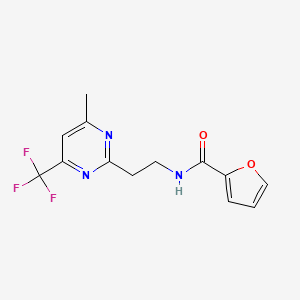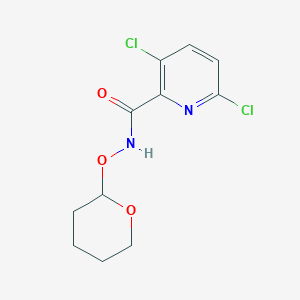
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide, also known as DOX, is a chemical compound that has been widely used in scientific research studies. DOX is a pyridine carboxamide compound that has been synthesized through various methods, including the reaction of 2,6-dichloronicotinic acid with 2-hydroxyethyl oxan-2-yl ether.
Mécanisme D'action
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage, which triggers cell death through apoptosis or necrosis. This compound has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which play critical roles in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in various cell types, including cancer cells and immune cells. This compound has also been shown to modulate the expression of various genes involved in DNA repair, cell cycle regulation, and apoptosis. In addition, this compound has been shown to modulate the activity of various enzymes, including PARP, caspases, and kinases.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has several advantages as a tool compound for scientific research studies. This compound is a potent and selective inhibitor of PARP, which allows for the specific modulation of PARP activity in cells. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations in lab experiments. This compound can be toxic to cells at high concentrations, which can lead to non-specific effects. In addition, this compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has several potential future directions for scientific research studies. One potential direction is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another potential direction is the use of this compound as a tool compound to study the role of PARP in various biological processes, including DNA damage response, cell death, and inflammation. Finally, this compound could be used in combination with other drugs to enhance the efficacy of cancer treatment.
Méthodes De Synthèse
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2,6-dichloronicotinic acid with 2-hydroxyethyl oxan-2-yl ether. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has been widely used in scientific research studies due to its unique chemical properties. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. PARP inhibitors such as this compound have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. This compound has also been used as a tool compound to study the role of PARP in various biological processes, including DNA damage response, cell death, and inflammation.
Propriétés
IUPAC Name |
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-7-4-5-8(13)14-10(7)11(16)15-18-9-3-1-2-6-17-9/h4-5,9H,1-3,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAIPVSPFCHCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ONC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)
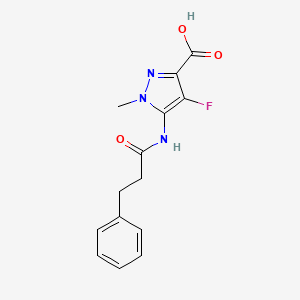
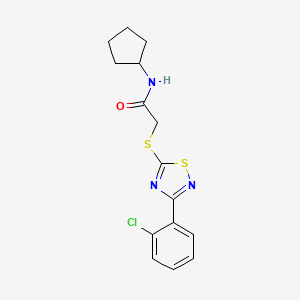

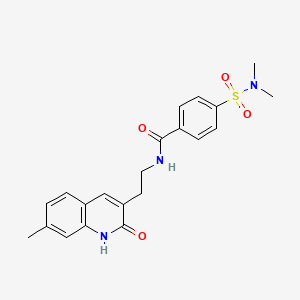
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)


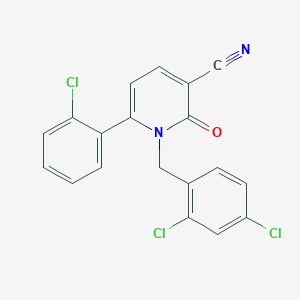
![4-Bromobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2746965.png)
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2746966.png)
